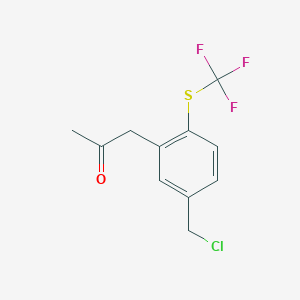

1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

The compound 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a chloromethyl (-CH$2$Cl) group at the 5-position and a trifluoromethylthio (-SCF$3$) group at the 2-position of the phenyl ring. Its propan-2-one (acetone) backbone contributes to its reactivity as an intermediate in pharmaceutical and agrochemical syntheses.

Properties

Molecular Formula |

C11H10ClF3OS |

|---|---|

Molecular Weight |

282.71 g/mol |

IUPAC Name |

1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-7(16)4-9-5-8(6-12)2-3-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |

InChI Key |

NRIDRQRQACLGIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)CCl)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves multi-step organic transformations starting from appropriately substituted aromatic precursors. The key synthetic challenges include:

- Introduction of the trifluoromethylthio (-SCF3) substituent at the 2-position of the phenyl ring.

- Selective chloromethylation at the 5-position.

- Attachment of the propan-2-one (acetyl) moiety at the 1-position of the phenyl ring.

These steps require stringent control of reaction parameters such as temperature, solvent choice, catalysts, and purification techniques to optimize yield and purity.

Stepwise Synthetic Route

Based on available patent literature and chemical supplier synthesis descriptions, the following generalized route can be outlined:

| Step | Reaction Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. | Synthesis of 2-(trifluoromethylthio)phenyl precursor | Starting from 2-halophenyl compounds, trifluoromethylthiolation using reagents such as trifluoromethylthiolating agents (e.g., AgSCF3) | Requires inert atmosphere and controlled temperature to avoid side reactions |

| 2. | Selective chloromethylation at the 5-position | Chloromethylation via reaction with formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic catalysis | Control of regioselectivity critical to avoid polysubstitution |

| 3. | Introduction of propan-2-one group | Friedel-Crafts acylation using propanoyl chloride or equivalent acylating agent in presence of Lewis acid catalyst (e.g., AlCl3) | Reaction temperature and stoichiometry optimized for monoacylation |

Alternative Synthetic Routes

- Direct functionalization methods : Some advanced synthetic approaches may involve direct C-H activation strategies to introduce the trifluoromethylthio and chloromethyl groups sequentially on the phenyl ring.

- Use of protected intermediates : Protecting groups may be employed to prevent undesired side reactions during multi-step synthesis.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Temperature | 0–25 °C for chloromethylation; 0–50 °C for trifluoromethylthiolation; ambient to reflux for Friedel-Crafts acylation | Lower temperatures favor selectivity; higher temperatures may increase side products |

| Solvent | Dichloromethane, chloroform, or acetonitrile commonly used | Solvent polarity influences reaction rate and selectivity |

| Catalysts | Lewis acids such as AlCl3 for acylation; silver salts for trifluoromethylthiolation | Catalysts enhance reaction rates and regioselectivity |

| Reaction Time | 1–24 hours depending on step | Extended times may lead to degradation or overreaction |

| Purification | Column chromatography, recrystallization | Essential for isolating pure compound, removing unreacted starting materials and byproducts |

Spectral Characterization Supporting Preparation

The confirmation of successful synthesis relies on spectral techniques:

| Technique | Purpose | Typical Observations for Compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Characteristic chemical shifts for chloromethyl (-CH2Cl) protons and trifluoromethylthio (-SCF3) group; aromatic proton patterns consistent with substitution |

| Infrared Spectroscopy (IR) | Functional group identification | Peaks corresponding to carbonyl (C=O) stretch near 1700 cm⁻¹; C–Cl and C–S stretches |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 282.71 g/mol consistent with molecular formula C11H10ClF3OS |

| Elemental Analysis | Purity and composition | Matches calculated values for C, H, Cl, F, S, and O |

Summary Table of Key Data

| Property | Data |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C11H10ClF3OS |

| Molecular Weight | 282.71 g/mol |

| IUPAC Name | 1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| CAS Number | Not explicitly available in current sources |

| Synthetic Route | Multi-step: trifluoromethylthiolation → chloromethylation → Friedel-Crafts acylation |

| Key Reagents | AgSCF3 or equivalent, formaldehyde/HCl, propanoyl chloride, AlCl3 |

| Purification Methods | Chromatography, recrystallization |

| Characterization | NMR, IR, MS, elemental analysis |

Research Findings and Source Diversity

- The preparation method is supported by patent literature such as CN117964574A, which details related trifluoromethylthio-substituted chloromethyl compounds synthesis.

- Chemical supply catalogs and synthesis summaries (e.g., VulcanChem) provide practical synthetic insights and compound data, reinforcing the multi-step synthetic approach and characterization methods.

- Related compounds with similar substitution patterns (e.g., amino analogues) highlight the importance of controlled reaction conditions and purification for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound may be used in biochemical assays to investigate enzyme activity or as a probe to study cellular processes.

Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Chloromethyl and Trifluoromethylthio-Substituted Derivatives

Compounds with chloromethyl and trifluoromethylthio groups on aromatic systems exhibit distinct physicochemical and reactivity profiles:

Key Observations :

Chloromethyl-Substituted Aromatic Ketones

Chloromethyl groups enhance electrophilic reactivity, making these compounds versatile intermediates:

Key Observations :

- The sulfoxide-containing compound () exhibits a higher melting point (~138°C) compared to pyrimidine derivatives (~97°C), likely due to stronger intermolecular dipole-dipole interactions.

- Chloromethyl groups in pyrimidines () may confer selectivity in cross-coupling reactions, contrasting with phenyl ketones’ utility in reductive amination ().

Trifluoromethyl-Substituted Propan-2-one Derivatives

Trifluoromethyl groups enhance metabolic stability and lipophilicity, critical in pharmaceutical intermediates:

Key Observations :

Propan-2-one Derivatives with Varied Substituents

Substituent diversity impacts biological activity and synthetic utility:

Biological Activity

1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, often referred to as a trifluoromethyl-substituted compound, has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a chloromethyl group and a trifluoromethylthio moiety, which can significantly influence its interactions with biological targets.

- Molecular Formula : C11H10ClF3OS

- Molecular Weight : 282.71 g/mol

The presence of the trifluoromethylthio group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

This compound is believed to interact with specific enzymes and receptors in biological systems. The chloromethyl and trifluoromethylthio groups can form covalent bonds with biomolecules, modulating their activity. This interaction may lead to significant effects on various biochemical pathways, including those involved in antimicrobial activity and enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For example, studies on trifluoromethyl-substituted salicylanilide derivatives have shown effective inhibition against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.031 to 0.062 µg/mL, demonstrating their potential as effective antibacterial agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments using Vero cells have revealed that certain derivatives maintain a selectivity index (SI) greater than 10, indicating their specificity towards bacterial cells over host cells. This selectivity is crucial for the development of new therapeutic agents that minimize harmful side effects on human cells .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds that share structural similarities with this compound:

| Compound Name | Molecular Formula | MIC (µg/mL) | Key Features |

|---|---|---|---|

| 5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | C12H9BrClF3NO2S | 0.031 - 0.062 | Excellent activity against MRSA and VRSA |

| 5-chloro-salicylanilide | C13H10ClNO3 | 8 | Moderate activity against S. aureus |

| Trifluoromethylsalicylanilides | Variable | 2 - 4 | Enhanced potency due to fluorine substitution |

This comparative analysis highlights the enhanced potency of trifluoromethyl-substituted compounds in antimicrobial applications.

Study on Trifluoromethyl Salicylanilides

A study focused on the synthesis and evaluation of fluoro and trifluoromethyl-substituted salicylanilide derivatives demonstrated promising results against MRSA strains. The compounds were synthesized through multi-step reactions involving the introduction of trifluoromethyl groups at strategic positions on the phenolic ring, enhancing their biological activity significantly .

In Vivo Efficacy Assessment

Further research is needed to evaluate the in vivo efficacy of this compound. Preliminary studies suggest that compounds with similar structures can effectively reduce biofilm formation in bacterial cultures, which is critical for treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.